molecular formula C11H12BrNO B136515 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 157701-33-2

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B136515
CAS RN: 157701-33-2
M. Wt: 254.12 g/mol
InChI Key: BSZWXNUSLPNWEZ-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound that is likely to possess interesting properties due to the presence of bromine and acetamide functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves regioselective dibromohydration, as seen in the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, which proceeds under mild conditions without metal catalysis . The process includes electrophilic 6-exo cyclization forming a bromo-containing cation and oxidative ring-opening . Another synthesis approach involves the reaction of N-bromoacetamide with nitroalkene moieties, leading to the addition of bromine and an acetamido group . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis . For instance, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated, providing detailed information about the arrangement of atoms and the geometry of the molecule . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques would be applicable for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives often include substitutions and additions, as demonstrated by the reaction of N-bromoacetamide with different substrates . The presence of the acetamino group can influence the reactivity and selectivity of these reactions . Understanding the reactivity of the bromine and acetamide groups in this compound would be crucial for predicting its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and functional groups. For example, the presence of bromine atoms can increase the molecular weight and potentially affect the compound's boiling and melting points. The acetamide group can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds, which can influence its crystalline structure and stability . Detailed analysis of these properties would require experimental data specific to this compound.

Scientific Research Applications

  • Synthesis Methods :

    • N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can be synthesized using various methods. One such method involves the dibromohydration of N-(2-alkynylaryl)acetamide, employing KBr/K2S2O8-mediated electrophilic 6-exo cyclization to form bromo-containing benzoxazine cation followed by oxidative ring-opening (Qiu et al., 2017).
  • Potential Therapeutic Applications :

    • The compound and its derivatives have been investigated for their potential in treating various conditions. For instance, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives have shown antidepressant activities in mice and protective effects against pentylenetetrazloe-induced seizures (Xie et al., 2013).
  • Antimicrobial and Anticancer Potential :

    • Some derivatives of this compound have demonstrated significant antimicrobial activities. Computational and experimental analyses have supported the synthesis of new compounds with potential therapeutic applications (Fahim & Ismael, 2019).
    • In the field of oncology, certain 1H-inden-1-one substituted (heteroaryl)acetamide derivatives have been synthesized, showing promising growth inhibition against various cancer cell lines, including leukemia, lung, and breast cancer (Karaburun et al., 2018).
  • Inhibition of α-Glucosidase and Acetylcholinesterase :

    • Research on the inhibition of α-glucosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively, has identified some derivatives of this compound with potential as therapeutic agents (Abbasi et al., 2023).
  • Halogenation and Other Chemical Reactions :

    • Studies have also focused on the halogenation of related acetamide compounds, which is crucial for understanding the chemical properties and potential applications of this compound (Jordan & Markwell, 1978).
  • Quantitative Structure-Activity Relationship (QSAR) Studies :

    • QSAR studies of derivatives, like 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, have provided insights into the structural requirements for cytotoxic activity against cancer cell lines, aiding in the design of more effective therapeutic agents (Modi et al., 2011).

properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWXNUSLPNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2CCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439316
Record name 5-acetamido-6-bromoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157701-33-2
Record name 5-acetamido-6-bromoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-acetylaminoindane (53.0 g, 0.30 mol) in glacial acetic acid (1 L) at 10° C. was added dropwise over a period of 1 h a solution of bromine (19.0 mL, 0.37 mol). The mixture was further stirred at 10° C. for 15 min, and was then diluted with water until no more precipitate formed. The precipitate was collected, washed with water and dried under vacuum to give 61 g (80%) of the title compound.
Quantity
53 g
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reactant
Reaction Step One
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19 mL
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reactant
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1 L
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solvent
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Quantity
0 (± 1) mol
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Yield
80%

Synthesis routes and methods II

Procedure details

Bromine (105 g) was added dropwise to a stirred mixture of 5-acetamidoindan (104.5 g) and acetic acid (400 ml), the rate of addition being such that the temperature of the reaction mixture was maintained in the range 20° to 25° C. The mixture was poured into a mixture (2 L) of ice and water. The precipitate was isolated, washed with water and dried. There was thus obtained 5-acetamido-6-bromoindan (143 g), m.p. 138° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Q & A

Q1: What is the role of 5-acetamido-6-bromoindan in the synthesis of thymidylate synthase inhibitors?

A1: 5-Acetamido-6-bromoindan serves as a crucial starting material in the multi-step synthesis of compound 3 (4-[N-(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid), a key intermediate for potent TS inhibitors. The synthesis involves a reductive amination reaction between 5-acetamido-6-bromoindan and tert-butyl 4-aminobenzoate. This reaction forms the C6-N10 bond, which is essential for constructing the cyclopenta[g]quinazolinone ring system found in the final TS inhibitor. []

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